(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
Description
The compound "(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine" (CAS: 876897-53-9) is a benzimidazole derivative characterized by a 2,3-dimethoxybenzyl group attached to a 1-methyl-1H-benzoimidazol-5-amine scaffold. Its molecular formula is C₁₁H₁₅N₅O₂, with a molecular weight of 249.27 g/mol . The compound exhibits moderate water solubility (28.9 µg/mL at pH 7.4), which may be attributed to the hydrophilic methoxy groups and the heterocyclic amine .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-11-19-14-9-13(7-8-15(14)20)18-10-12-5-4-6-16(21-2)17(12)22-3/h4-9,11,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZLVIGMLMWGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dimethoxybenzyl chloride, which can be synthesized from 2,3-dimethoxybenzyl alcohol through a chlorination reaction using thionyl chloride or phosphorus trichloride . The resulting 2,3-dimethoxybenzyl chloride is then reacted with 1-methyl-1H-benzoimidazole in the presence of a base such as potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoimidazole ring can be reduced under specific conditions to form dihydrobenzoimidazole derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine. Various derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Study | Compound | Microorganism | MIC (µg/ml) | Reference |
|---|---|---|---|---|
| Kahveci et al. | 9–14 | Various bacteria | 12.5–100 | |
| Desai et al. | 15, 18 | S. aureus, E. coli | 12.5–25 | |
| Luo et al. | 25–27 | S. aureus, E. coli | 2 |
These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.
Antiviral Activity
Benzimidazole derivatives have also been studied for their antiviral potential. For example, certain compounds have shown effectiveness against viruses such as the Bovine Viral Diarrhea Virus (BVDV) and Rotavirus.
| Study | Compound | Virus Targeted | EC50 (mM) | Reference |
|---|---|---|---|---|
| Vitale et al. | 120 | BVDV | 1.11 | |
| Shaker et al. | 121–124 | Rotavirus Wa strain | Not specified |
These compounds exhibit promising antiviral properties that warrant further investigation.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its derivatives have been documented in several studies.
| Study | Compound | Inhibition (%) | Standard Drug Comparison |
|---|---|---|---|
| Moneer et al. | 136–137 | Significant reduction in edema volume | Diclofenac |
| Rathore et al. | 152–154 | 74.17% vs. 57.79% (Indomethacin) | Indomethacin |
The ability of these compounds to inhibit cyclooxygenase enzymes suggests their potential as therapeutic agents for inflammatory diseases.
Anticancer Activity
Benzimidazole derivatives are being explored for their anticancer properties as well. Some studies indicate that these compounds can inhibit various cancer cell lines effectively.
| Study | Compound | Cancer Cell Line Targeted | IC50 (µM) | Reference |
|---|---|---|---|---|
| Shaker et al. | Various derivatives | A549, HCT-116, MCF-7, HepG2 | Comparable to Doxorubicin |
The results indicate that modifications in the benzimidazole structure can lead to enhanced cytotoxicity against cancer cells.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups can also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a benzimidazole core with several derivatives, but its substitution pattern distinguishes it from others:
Key Structural Differences :
Substituent on the Benzimidazole Nitrogen :
- The 1-methyl group on the benzimidazole nitrogen is a common feature in analogs (e.g., compounds in and ). This substitution enhances metabolic stability by reducing oxidative degradation .
- In contrast, derivatives like N-[(1H-benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine () feature bulkier substituents (e.g., thiadiazole rings), which may affect membrane permeability .
Comparatively, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () incorporates a nitro group and a benzothiazole ring, introducing strong electron-withdrawing effects that could influence reactivity and binding .
Heterocyclic Attachments: The tetrazole ring in the target compound differs from triazole or imidazole rings in analogs (e.g., ). Tetrazoles are known to mimic carboxylate groups, enhancing binding to metal ions or polar protein pockets .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular properties is summarized below:
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s lower molecular weight (249.27 vs. 438–562 g/mol ) and moderate LogP (1.8 ) suggest favorable pharmacokinetics, including oral bioavailability and blood-brain barrier penetration.
- Bulky analogs (e.g., Compound 9c ) with bromophenyl and thiazole groups exhibit higher LogP, likely reducing solubility but enhancing lipophilicity for membrane-bound targets .
Biological Activity
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.
- Molecular Formula : C17H19N3O2
- Molecular Weight : 297.35 g/mol
The compound features a benzimidazole core, which is known for its diverse pharmacological effects. Benzimidazole derivatives have been extensively studied for their therapeutic potential across various medical applications.
Antibacterial Activity
Research indicates that compounds with a benzimidazole structure exhibit significant antibacterial properties. The compound this compound has been tested against several bacterial strains.
Table 1: Antibacterial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.025 mg/mL |
| This compound | Escherichia coli | 0.025 mg/mL |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Antifungal Activity
The antifungal activity of this compound is also noteworthy. Studies have shown that it demonstrates potent activity against various fungal strains.
Table 2: Antifungal Activity of Benzimidazole Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 0.050 mg/mL |
| This compound | Aspergillus fumigatus | 0.050 mg/mL |
The MIC values indicate that the compound is effective against common fungal pathogens .
Antiviral Activity
The antiviral properties of benzimidazole derivatives have been explored in various studies. While specific data on the antiviral efficacy of this compound is limited, related compounds have shown activity against RNA viruses by inhibiting viral RNA synthesis . Future studies are needed to assess the direct antiviral effects of this specific compound.
Anti-inflammatory Activity
Benzimidazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, certain derivatives have been shown to block Lck activity, which is crucial in T-cell activation and inflammation . The potential of this compound in this regard warrants further investigation.
Case Studies
A notable study examined a series of benzimidazole derivatives for their biological activities. The findings revealed that modifications to the benzimidazole structure significantly impacted antibacterial and antifungal potency. Specifically, compounds with electron-donating groups exhibited enhanced activity against S. aureus and E. coli, suggesting that structural optimization could lead to more effective therapeutics .
Q & A
Basic: What are the established synthetic routes for (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or acyl chlorides under acidic conditions (e.g., polyphosphoric acid or DMF) .
- Step 2: Alkylation or benzylation at the N1 position of the benzimidazole using reagents like methyl iodide or benzyl halides in polar aprotic solvents (e.g., DMSO) .
- Step 3: Introduction of the 2,3-dimethoxybenzyl group via nucleophilic substitution or reductive amination. Catalysts such as palladium on carbon may optimize yields .
Key Validation: Characterization by -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and LC-MS for purity assessment .
Advanced: How can reaction mechanisms for unexpected byproducts (e.g., triazoles or isoxazoles) be investigated?
Unexpected byproducts often arise from competing cyclization or oxidation pathways:
- Methodology:
- Use -labeling or deuterated solvents to track reaction intermediates via NMR .
- Perform density functional theory (DFT) calculations to model transition states and identify energetically favorable pathways .
- Analyze kinetic data under varied temperatures and catalysts to isolate competing mechanisms (e.g., triazole formation via Huisgen cycloaddition) .
Example: In , hydroxylamine-mediated cyclization led to triazole-5-amines, highlighting the role of nucleophilic attack and ring strain in byproduct formation.
Basic: What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy: Identify functional groups (e.g., NH stretch ~3400 cm, C-O of methoxy groups ~1250 cm) .
- -NMR: Confirm substitution patterns (e.g., singlet for N-methyl at δ 3.2–3.5 ppm; methoxy protons as singlets at δ 3.8–4.0 ppm) .
- Elemental Analysis: Verify stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced: How can researchers design experiments to evaluate its potential as an enzyme inhibitor?
- Target Selection: Prioritize enzymes with structural homology to known benzimidazole targets (e.g., kinases, cytochrome P450) .
- Assay Design:
- Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC determination .
- Perform competitive binding studies using surface plasmon resonance (SPR) to measure binding kinetics .
- Control Strategies: Include positive controls (e.g., staurosporine for kinases) and assess off-target effects via proteome-wide profiling .
Advanced: How can computational methods predict the compound’s bioactivity and binding modes?
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., ATP-binding pockets). highlights docking poses with triazole derivatives .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling: Corrogate electronic parameters (e.g., HOMO/LUMO energies) with experimental IC values to refine predictive models .
Basic: How should researchers address contradictory biological activity data across studies?
- Troubleshooting Steps:
- Verify compound purity via HPLC (>95%) and confirm stability under assay conditions .
- Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out matrix effects .
- Perform meta-analysis of literature data to identify confounding variables (e.g., solvent DMSO concentration) .
Advanced: What strategies optimize reaction yields for scale-up synthesis?
- Catalyst Screening: Test Pd/C, Cu(I), or organocatalysts for C-N coupling steps .
- Solvent Optimization: Compare DMF (high polarity) vs. ethanol (green solvent) for solubility and byproduct suppression .
- DoE Approach: Use factorial design to evaluate temperature, stoichiometry, and reaction time interactions .
Basic: What are the recommended storage conditions to ensure compound stability?
- Storage: Protect from light and moisture in amber vials at –20°C under inert gas (N) .
- Stability Monitoring: Perform periodic NMR and LC-MS checks to detect degradation (e.g., methoxy group hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
